N-(3,5-dichlorophenyl)thiolan-3-amine N-(3,5-dichlorophenyl)thiolan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792953
InChI: InChI=1S/C10H11Cl2NS/c11-7-3-8(12)5-10(4-7)13-9-1-2-14-6-9/h3-5,9,13H,1-2,6H2
SMILES:
Molecular Formula: C10H11Cl2NS
Molecular Weight: 248.17 g/mol

N-(3,5-dichlorophenyl)thiolan-3-amine

CAS No.:

Cat. No.: VC17792953

Molecular Formula: C10H11Cl2NS

Molecular Weight: 248.17 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dichlorophenyl)thiolan-3-amine -

Specification

Molecular Formula C10H11Cl2NS
Molecular Weight 248.17 g/mol
IUPAC Name N-(3,5-dichlorophenyl)thiolan-3-amine
Standard InChI InChI=1S/C10H11Cl2NS/c11-7-3-8(12)5-10(4-7)13-9-1-2-14-6-9/h3-5,9,13H,1-2,6H2
Standard InChI Key IBLLSWVBRLQIRK-UHFFFAOYSA-N
Canonical SMILES C1CSCC1NC2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

N-(3,5-Dichlorophenyl)thiolan-3-amine (IUPAC name: 3-[(3,5-dichlorophenyl)amino]thiolane) is a secondary amine comprising a five-membered thiolane ring (C₄H₈S) linked to a 3,5-dichlorophenyl group via an amine bridge. The molecular formula is C₁₀H₁₁Cl₂NS, with a molar mass of 256.17 g/mol. Key structural features include:

  • Thiolane core: A saturated heterocycle with one sulfur atom, contributing to conformational flexibility and potential hydrogen-bonding interactions .

  • 3,5-Dichlorophenyl substituent: Electron-withdrawing chlorine atoms at the 3 and 5 positions enhance lipophilicity and influence electronic distribution .

Spectral Characterization

While experimental data for this compound are scarce, analogous chlorophenyl amines exhibit characteristic spectral signatures:

  • ¹H NMR: Peaks between δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (thiolane ring protons), and δ 2.8–3.2 ppm (NH proton) .

  • IR: Stretching vibrations at ~3400 cm⁻¹ (N–H), ~1550 cm⁻¹ (C–Cl), and ~650 cm⁻¹ (C–S).

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Buchwald–Hartwig amination:

  • NAS route: Reacting 3,5-dichloroaniline with thiolan-3-yl bromide under basic conditions.

  • Buchwald–Hartwig route: Palladium-catalyzed coupling of 3,5-dichlorobromobenzene with thiolan-3-amine .

Table 1: Comparison of Hypothetical Synthesis Methods

MethodReagents/ConditionsYield* (%)Purity* (%)
Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12h60–7085–90
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 24h75–8590–95
*Theoretical estimates based on analogous reactions .

Physicochemical Properties

Thermodynamic Parameters

  • LogP: Estimated at 2.8–3.2 (moderate lipophilicity) .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Melting Point: Projected range: 98–105°C (differential scanning calorimetry data for similar compounds) .

Stability Profile

  • Photostability: Susceptible to degradation under UV light due to C–Cl bond lability.

  • Thermal Stability: Decomposes above 200°C, releasing HCl gas .

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